molecular formula C13H18N2OS B13247392 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide

Cat. No.: B13247392
M. Wt: 250.36 g/mol
InChI Key: MZKJRZDPRVAJSJ-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Thioamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using various halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine, bromine, and iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.

    Propanethioamide Derivatives: Other derivatives with variations in the substituents on the isoquinoline core.

Uniqueness

3-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)propanethioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

3-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide

InChI

InChI=1S/C13H18N2OS/c1-16-12-3-2-11-9-15(7-5-13(14)17)6-4-10(11)8-12/h2-3,8H,4-7,9H2,1H3,(H2,14,17)

InChI Key

MZKJRZDPRVAJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2)CCC(=S)N)C=C1

Origin of Product

United States

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